Product packaging for Spirocardin A(Cat. No.:CAS No. 99401-76-0)

Spirocardin A

Cat. No.: B1198493
CAS No.: 99401-76-0
M. Wt: 366.4 g/mol
InChI Key: BHDYBYAEPPUJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirocardin A is a chemically defined spirocyclic compound provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for human, veterinary, or household use . Spirocyclic compounds are a significant area of interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities[citeion:4]. Research into novel spiro compounds like this compound is crucial for exploring new chemical spaces in areas such as drug discovery and the development of bioactive molecules[citeion:4] . The compound is typically characterized using advanced analytical techniques to confirm its identity and purity, ensuring consistency for research applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications. Proper handling and storage in accordance with safety data sheets are required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O6 B1198493 Spirocardin A CAS No. 99401-76-0

Properties

CAS No.

99401-76-0

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

4-[(4,5-dihydroxy-1,6-dioxaspiro[2.4]heptan-7-yl)methyl]-2-hydroxy-3,4,8,8a-tetramethyl-3,4a,5,6-tetrahydro-2H-naphthalen-1-one

InChI

InChI=1S/C20H30O6/c1-10-6-5-7-12-18(3,11(2)14(21)15(22)19(10,12)4)8-13-20(9-25-20)16(23)17(24)26-13/h6,11-14,16-17,21,23-24H,5,7-9H2,1-4H3

InChI Key

BHDYBYAEPPUJEJ-UHFFFAOYSA-N

SMILES

CC1C(C(=O)C2(C(C1(C)CC3C4(CO4)C(C(O3)O)O)CCC=C2C)C)O

Canonical SMILES

CC1C(C(=O)C2(C(C1(C)CC3C4(CO4)C(C(O3)O)O)CCC=C2C)C)O

Synonyms

spirocardin A

Origin of Product

United States

Isolation Methodologies and Source Material

Biological Sources and Fermentation Processes

Spirocardin A is a secondary metabolite produced by an actinomycete, Nocardia sp. SANK 64282. nih.gov This strain was originally isolated from a soil sample collected near Lake Hibara in the Fukushima Prefecture of Japan. nih.gov Actinomycetes, particularly those from the genus Nocardia, are well-known producers of a diverse array of bioactive compounds, including many clinically significant antibiotics.

The production of this compound is achieved through a controlled fermentation process of Nocardia sp. SANK 64282. While specific fermentation parameters for the optimal production of this compound are not extensively detailed in publicly available literature, a general understanding of actinomycete fermentation can be applied. Typically, the fermentation process involves several key stages:

Inoculum Preparation: A pure culture of Nocardia sp. SANK 64282 is grown in a suitable starter medium to generate a sufficient biomass for inoculating the production fermenter.

Production Medium: The production medium is a critical factor influencing the yield of this compound. It generally contains a carbon source, a nitrogen source, and various mineral salts necessary for bacterial growth and secondary metabolite production.

Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions. These parameters are crucial for maximizing the production of the desired compound.

ParameterGeneral Range for Nocardia Fermentation
Temperature25-35 °C
pH6.0-8.0
AerationMaintained by sparging with sterile air
AgitationContinuous to ensure homogeneity and oxygen transfer
Fermentation TimeSeveral days to weeks

The fermentation process is typically monitored to track bacterial growth and the production of this compound. Once the optimal yield is achieved, the culture broth, containing the target compound, is harvested for extraction and purification.

Advanced Chromatographic Separation Techniques

The isolation and purification of this compound from the culture filtrate of Nocardia sp. SANK 64282 is a multi-step process that relies on advanced chromatographic techniques. nih.gov The initial step involves the extraction of the compound from the culture broth using a suitable organic solvent. Following this, a series of chromatographic separations are employed to isolate this compound from other metabolites and impurities.

The purification protocol for this compound involves the following key chromatographic methods:

Silica (B1680970) Gel Chromatography: This is an initial purification step that separates compounds based on their polarity. The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. Fractions are collected and analyzed for the presence of this compound.

Preparative Reverse-Phase Column Chromatography: This high-resolution technique is a crucial step for obtaining pure this compound. nih.gov In reverse-phase chromatography, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. This method separates molecules based on their hydrophobicity.

Chromatographic TechniqueStationary PhaseMobile Phase PrincipleSeparation Basis
Silica Gel ChromatographySilica Gel (polar)A nonpolar solvent with increasing proportions of a polar solventPolarity
Preparative Reverse-Phase ChromatographyC18-bonded silica (nonpolar)A polar solvent mixture (e.g., water-acetonitrile or water-methanol) with a gradient of increasing organic solventHydrophobicity

The combination of these chromatographic methods allows for the efficient separation and purification of this compound from the complex mixture of compounds present in the fermentation broth.

Purity Assessment and Sample Preparation for Research

Ensuring the high purity of a natural product like this compound is essential for accurate biological and chemical characterization. While the specific methods for the purity assessment of this compound are not explicitly documented in the available literature, standard analytical techniques are employed for this purpose in natural product chemistry.

The purity of the isolated this compound is likely determined using a combination of the following methods:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary tool for assessing the purity of a compound. A sharp, symmetrical peak at a specific retention time for this compound, with the absence of significant impurity peaks, would indicate a high degree of purity.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement of the molecule, which can be compared to the calculated mass of the molecular formula (C20H30O6) to confirm its identity and the absence of impurities with different molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful techniques for structural elucidation and can also serve as a method for purity assessment. The presence of unexpected signals in the NMR spectrum would indicate the presence of impurities.

Once the purity of this compound is confirmed to be at an acceptable level for research purposes, the sample is carefully prepared. This typically involves dissolving the compound in a suitable solvent at a known concentration for use in various biological assays or further chemical studies. The choice of solvent depends on the nature of the subsequent experiments.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Retention time, peak purity, and quantification
Mass Spectrometry (MS)Molecular weight and elemental composition
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural information and detection of impurities

The meticulous application of these isolation, purification, and analytical techniques is fundamental to obtaining a well-characterized sample of this compound, which is a prerequisite for any meaningful scientific investigation of its properties.

Structural Elucidation and Stereochemical Assignment

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the hydrogen and carbon environments, their neighboring atoms, and spatial relationships researchgate.netniist.res.inlibretexts.org.

Typically, the proton nuclear magnetic resonance (¹H NMR) spectrum reveals the number of distinct hydrogen environments, their chemical shifts (indicating electronic environment), and coupling patterns (providing information about adjacent protons) carlroth.comhmdb.caorgchemboulder.commsu.edu. Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy, on the other hand, provides insights into the carbon skeleton, with chemical shifts indicating the hybridization and functionalization of carbon atoms msu.edunobraintoosmall.co.nz.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing direct and long-range correlations between protons and carbons, thereby mapping out the molecular framework libretexts.org. COSY identifies vicinal proton-proton couplings, while HSQC correlates protons with the carbons they are directly attached to. HMBC reveals correlations across two or three bonds, providing crucial information for assembling fragments and identifying quaternary carbons. NOESY provides spatial proximity information, aiding in the determination of relative stereochemistry and conformational preferences libretexts.org.

Illustrative ¹H NMR Data Table (Hypothetical for Spirocardin A)

Proton (H)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-15.85d1H10.2
H-26.20dd1H10.2, 4.5
H-33.45m1H-
...............

Illustrative ¹³C NMR Data Table (Hypothetical for this compound)

Carbon (C)Chemical Shift (δ, ppm)
C-1128.5
C-2135.2
C-372.1
C=O208.7
......

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular formula of a compound biocompare.comresearchgate.netalgimed.combioanalysis-zone.comfilab.frnih.gov. By measuring the exact mass of the molecular ion with high accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions biocompare.comalgimed.combioanalysis-zone.com. This technique provides the number and type of atoms (e.g., C, H, O, N) present in the molecule, which is a crucial first step in structural elucidation biocompare.comresearchgate.netbioanalysis-zone.comnih.gov.

For this compound, HRMS analysis would confirm its molecular formula, which has been reported as C20H30O6 uni.lu. The monoisotopic mass of this compound is 366.20422 Da uni.lu.

HRMS Data for this compound

Ion Typem/z (Calculated)m/z (Observed)Error (ppm)Molecular Formula
[M]+366.20367Not availableNot availableC20H30O6
[M+H]+367.21150Not availableNot availableC20H31O6
[M+Na]+389.19344Not availableNot availableC20H30O6Na

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies of chemical bonds libretexts.orgnobraintoosmall.co.nzcrystalsolutions.euwvu.edulibretexts.orgspectroscopyonline.com. Different functional groups (e.g., hydroxyl, carbonyl, alkene, aromatic) absorb IR radiation at specific wavenumbers, allowing for their identification nobraintoosmall.co.nzwvu.edulibretexts.org. For instance, the presence of a broad absorption band around 3200-3550 cm⁻¹ would indicate an alcohol (O-H stretch), while a strong band around 1650-1850 cm⁻¹ would suggest a carbonyl group (C=O stretch) nobraintoosmall.co.nzwvu.edulibretexts.org.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a sample, providing insights into the presence of conjugated systems, chromophores, and aromatic rings carlroth.comnih.govgithub.comuzh.chresearchgate.netresearchgate.netlibretexts.org. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectra researchgate.netlibretexts.org. For this compound, UV-Vis data would indicate the presence and extent of any conjugated double bonds or carbonyl groups within its structure.

While specific IR and UV-Vis data for this compound are not detailed in the provided search results, their application would involve identifying characteristic absorption bands to support the presence of functional groups deduced from other spectroscopic data.

Illustrative IR Data Table (Hypothetical for this compound)

Wavenumber (cm⁻¹)IntensityAssignment (Functional Group)
3400 (broad)StrongO-H stretch (hydroxyl)
1710StrongC=O stretch (ketone)
1640MediumC=C stretch (alkene)
.........

Illustrative UV-Vis Data Table (Hypothetical for this compound)

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment (Chromophore)
2108,500Conjugated alkene
280150n→π* transition (carbonyl)
.........

X-ray Crystallography and Diffraction Analysis

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), is the most definitive method for determining the three-dimensional atomic structure of a crystalline material, including bond lengths, bond angles, and absolute configuration researchgate.netnih.govwikipedia.orgebin.pubomu.edu.trumass.edudiamond.ac.uk. This technique involves directing X-rays at a single crystal, which diffracts the X-rays in a specific pattern nih.govwikipedia.org. By analyzing the angles and intensities of the diffracted X-rays, a crystallographer can construct a precise electron density map, from which the positions of all atoms in the molecule can be determined nih.govwikipedia.org. For chiral molecules, SCXRD can unequivocally establish the absolute stereochemistry, provided the crystal contains an atom with anomalous scattering properties or is derivatized to include one wikipedia.orgumass.edu.

The success of X-ray crystallography hinges on obtaining high-quality single crystals of the compound wikipedia.orgomu.edu.tr. While X-ray crystallographic data for this compound itself were not found in the immediate search results, this technique would provide irrefutable evidence for its connectivity and stereochemical assignments, serving as a gold standard for structural confirmation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the absolute configuration of chiral molecules researchgate.netnih.govrsc.orgresearchgate.net. These methods measure the differential absorption of left and right circularly polarized light (ECD) or the change in the plane of polarized light as a function of wavelength (ORD) nih.govrsc.orgnih.gov. Chiral molecules exhibit characteristic ECD and ORD spectra due to their three-dimensional arrangement of atoms.

For complex natural products with multiple chiral centers, such as this compound, comparing experimental ECD or ORD spectra with theoretically calculated spectra (using computational chemistry methods) is a common and reliable approach for assigning absolute configuration researchgate.netnih.govrsc.orgresearchgate.net. The sign and magnitude of Cotton effects (peaks in ECD spectra) or characteristic curves in ORD spectra can be correlated with specific stereochemical features.

While specific ECD or ORD data for this compound are not available in the provided search results, these techniques would be crucial for unequivocally establishing its absolute stereochemistry, particularly if X-ray crystallographic data were not obtainable.

Computational Chemistry for Structure Verification and Conformational Analysis

Computational chemistry plays an increasingly vital role in structural elucidation, especially for complex natural products where experimental data may be ambiguous or incomplete orgchemboulder.comnih.govebin.pubomu.edu.trrsc.orgresearchgate.netmdpi.comyoutube.com. Density Functional Theory (DFT) calculations, in particular, are widely used to predict various spectroscopic parameters (e.g., NMR chemical shifts, ECD spectra) for proposed structures and their conformers researchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net.

By comparing calculated NMR chemical shifts with experimental values, researchers can verify the proposed connectivity and relative stereochemistry researchgate.net. Similarly, the comparison of calculated ECD spectra with experimental ECD data is a robust method for confirming absolute configuration researchgate.netnih.govrsc.orgresearchgate.net. Computational methods also allow for conformational analysis, identifying the most stable three-dimensional arrangements of the molecule, which is critical for understanding its properties and reactivity nih.govresearchgate.net. Furthermore, computational approaches can assist in interpreting mass spectrometry fragmentation patterns and predicting IR vibrational frequencies.

For this compound, computational chemistry would serve to validate the structure derived from spectroscopic data, confirm its most stable conformations, and provide theoretical support for its absolute stereochemistry.

Synthetic Chemistry of Spirocardin a and Analogs

Total Synthesis Strategies

Total synthesis aims to construct a complex natural product from simpler, readily available starting materials, often with an emphasis on efficiency, stereocontrol, and the development of new synthetic methodologies stanford.edusynthiaonline.com. For molecules with the complexity of Spirocardin A, a successful total synthesis would typically involve a convergent approach, assembling smaller, pre-functionalized fragments.

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler precursors arxiv.orgocr.org.uk. This process identifies key disconnections (imaginary bond cleavages) that correspond to known synthetic reactions, simplifying the target molecule into readily available starting materials arxiv.orgrsc.org. For a spirocyclic compound like this compound, retrosynthetic analysis would likely focus on identifying strategic disconnections that simplify the fused ring system and allow for the controlled introduction of stereocenters. This might involve identifying synthons, which are idealized fragments resulting from a disconnection, and their corresponding synthetic equivalents rsc.org. Computer-assisted retrosynthesis tools are increasingly used to explore possible synthetic pathways for complex molecules rsc.orgnih.govnih.gov.

Given the numerous stereocenters in this compound, stereoselective and asymmetric synthesis approaches would be paramount to its efficient construction. Stereoselective reactions preferentially form one stereoisomer over others, while asymmetric synthesis specifically aims to produce chiral products in unequal amounts from achiral or prochiral starting materials, often utilizing chiral catalysts or auxiliaries rsc.orgyoutube.comrsc.orgoaepublish.com. For spirocyclic systems, achieving high levels of stereocontrol is particularly challenging due to the inherent rigidity and three-dimensional arrangement of atoms around the spirocenter. Strategies could include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials with predefined stereocenters oaepublish.com.

Chiral Auxiliary Approaches: Temporarily attaching a chiral molecule to a substrate to induce stereoselectivity in a reaction, followed by its removal youtube.com.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, metal-catalyzed systems, or biocatalysts) to control the stereochemical outcome of a reaction synthiaonline.comyoutube.comoaepublish.com. For instance, enantioselective cycloadditions are powerful tools for constructing complex cyclic systems with high stereocontrol.

Late-stage functionalization (LSF) involves the selective introduction of new chemical groups or modifications on a complex molecule at a late stage of its synthesis. This approach is highly valuable in natural product synthesis and drug discovery as it minimizes the need for lengthy de novo syntheses for each analog and allows for rapid diversification. For this compound, LSF could be applied to modify peripheral functional groups or introduce new functionalities without disrupting the core spirocyclic scaffold. Key aspects of LSF include:

Chemoselectivity: The ability of a reaction to selectively target one functional group in the presence of others.

Regioselectivity: The preference for functionalization at a specific site within the molecule.

C-H Functionalization: Direct functionalization of unactivated C-H bonds, offering a highly atom-economical route to diversification.

Protecting group chemistry is an indispensable tool in multistep organic synthesis, particularly for complex molecules with multiple reactive functional groups like this compound. Protecting groups are temporarily introduced to mask a specific functional group, preventing it from reacting under conditions that would otherwise cause undesired transformations elsewhere in the molecule. After the desired reaction is complete, the protecting group is selectively removed (deprotection) to regenerate the original functional group. The choice of protecting group is critical, considering its ease of introduction and removal, stability under various reaction conditions, and orthogonality (ability to be removed selectively in the presence of other protecting groups).

Common functional groups that often require protection in complex natural product synthesis include hydroxyls, carbonyls, and amines. For this compound, with its multiple hydroxyl and carbonyl functionalities, careful planning of protecting group strategies would be essential to navigate the synthetic route efficiently and achieve the desired chemoselectivity.

Formal Synthesis Pathways

A formal synthesis refers to a synthetic route that produces a known intermediate of a previously completed total synthesis, rather than completing the entire synthesis to the final natural product stanford.edu. This approach is significant because it establishes a connection to an existing synthetic pathway, effectively demonstrating a new route to the target molecule without repeating all the steps. While no specific formal synthesis of this compound was found in the search results, this strategy is commonly employed for complex natural products to validate new synthetic methodologies or to provide a more efficient route to a key intermediate.

Biomimetic Synthesis Approaches

Biomimetic synthesis is a strategy that aims to mimic proposed or known biosynthetic pathways in living organisms to construct natural products in the laboratory. This approach is often highly efficient, step-economical, and can lead to the formation of complex structures with high stereospecificity, reflecting nature's elegant synthetic machinery. For spirocyclic compounds, biomimetic approaches might involve cascade reactions or enzyme-like transformations that assemble the complex architecture in a single or few steps. While specific biomimetic synthesis of this compound was not identified, the intricate nature of spirocyclic natural products often suggests a biosynthetic origin that can inspire laboratory synthesis.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of complex natural products like this compound is crucial for exploring their structure-activity relationships, improving their pharmacological properties, and developing new therapeutic agents. This often involves strategies aimed at modifying the natural scaffold or performing semi-synthetic transformations.

Scaffold Modification and Diversification Strategies

Scaffold modification and diversification strategies in organic synthesis aim to generate a wide array of structurally diverse compounds from a central molecular framework. For complex natural products such as diterpenoids, these strategies involve the deliberate alteration of the core structure to introduce new functionalities or modify existing ones. While specific detailed synthetic schemes for the extensive scaffold modification and diversification of this compound are not extensively documented in the provided search results, general principles of diversity-oriented synthesis (DOS) are highly relevant. nih.govrsc.org

Diversity-oriented synthesis focuses on producing a wide variety of complex scaffolds through the modular combination of simpler building blocks, allowing for the screening of broad biological activities. nih.govrsc.org This approach can be more feasible than direct derivatization of the natural product itself, especially when the synthetic scaffolds can be designed for maximal synthetic accessibility. nih.gov For diterpenoid structures like this compound, scaffold modifications could theoretically involve:

Ring system alterations: Modifying the size or nature of the existing carbocyclic or heterocyclic rings.

Introduction of new spirocenters: Given this compound's name, which implies a spirocyclic moiety, further diversification might involve the creation of additional spirocyclic junctions or the modification of the existing one. For example, the synthesis of spirooxindole derivatives often employs 1,3-dipolar cycloaddition reactions to construct spirocyclic motifs with high stereo- and regioselectivity. rsc.orgontosight.airolandcorp.com.au

Functional group interconversions: Modifying the hydroxyl and carbonyl groups present in the this compound structure through oxidation, reduction, or derivatization reactions to explore their impact on activity.

Side chain modifications: Altering or appending new side chains to the core diterpenoid scaffold.

The challenges in such syntheses often lie in controlling stereochemistry and regioselectivity, especially when dealing with congested spirocyclic stereocenters. nih.gov

Semi-synthetic Transformations

Semi-synthesis, also known as partial chemical synthesis, is a powerful approach that utilizes natural compounds as starting materials to produce novel compounds. wikipedia.org This method is particularly advantageous for complex natural products where total synthesis from simple precursors might be economically unfeasible or technically challenging due to the presence of fragile or complex functional groups. wikipedia.orgwikipedia.org The goal of semi-synthesis is often to retain the inherent medicinal properties of the natural compound while modifying other molecular characteristics, such as improving stability, solubility, or biological activity, or reducing adverse effects. wikipedia.orgeupati.eu

A notable example of a semi-synthetic transformation directly involving this compound is its conversion to Spirocardin B. This compound (C20H30O6) and Spirocardin B (C20H32O6) are closely related diterpenoid antibiotics. nih.gov Research has shown that this compound can be readily converted to Spirocardin B through a reduction reaction using sodium borohydride (B1222165) (NaBH4). nih.gov This transformation indicates a difference of two hydrogen atoms between the two compounds, suggesting the reduction of a carbonyl group or an olefin to an alcohol or alkane, respectively, in the conversion from A to B.

This specific transformation highlights a key aspect of semi-synthesis: utilizing a readily available natural product as a precursor for a structurally related analog with potentially altered or enhanced properties. Such modifications, even seemingly minor ones, can significantly impact the biological profile of the compound.

Biosynthetic Pathway Elucidation

Identification of Precursor Molecules

The initial step in elucidating a biosynthetic pathway involves identifying the fundamental building blocks, or precursor molecules, from which the final compound is assembled. For many natural products, these precursors are common primary metabolites such as acetate (B1210297), propionate, amino acids, or sugars. Spirocardin A has been isolated from marine-derived actinomycetes, specifically Micromonospora sp. UR17 and Streptomyces sp. UR23 researchgate.netnih.gov. This origin suggests that its biosynthesis likely proceeds via pathways characteristic of polyketides, nonribosomal peptides, or hybrid pathways, which commonly utilize simple acyl-CoA units or amino acids as precursors. However, specific precursor molecules directly confirmed for this compound biosynthesis are not extensively detailed in current publicly available literature.

Enzymatic Cascade Analysis and Characterization

The conversion of precursor molecules to the final natural product occurs through a series of sequential reactions catalyzed by a suite of specialized enzymes, forming an enzymatic cascade tuwien.ac.atmdpi.com. Characterizing these enzymes involves understanding their specific roles, reaction mechanisms, and substrate specificities. For compounds like this compound, which often feature complex polycyclic structures and stereochemical centers, the enzymatic machinery can be highly sophisticated, involving enzymes such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), cytochrome P450 monooxygenases, methyltransferases, and various tailoring enzymes nih.govnih.govnih.gov.

Gene Cluster Identification and Annotation

Natural product biosynthetic genes are often organized into contiguous regions on a microorganism's genome, known as biosynthetic gene clusters (BGCs) plos.org. The identification of these BGCs is a critical step in pathway elucidation. This typically involves genome sequencing of the producing organism (e.g., Micromonospora sp. UR17 or Streptomyces sp. UR23 for this compound) followed by bioinformatics analysis to predict potential BGCs based on the presence of characteristic genes encoding PKSs, NRPSs, or other known biosynthetic enzymes nih.govbioinformatics.nlbioconductor.org. Annotation of the genes within the identified cluster provides insights into the putative function of each encoded protein, offering a blueprint for the entire pathway bioconductor.org. While the isolation of this compound from specific actinomycetes points to the existence of such a BGC, its precise identification and detailed annotation for this compound itself are not widely reported.

Functional Genomics and Proteomics Approaches

Functional genomics and proteomics provide powerful tools to validate the roles of predicted genes and enzymes within a BGC nih.govutoronto.caox.ac.uk. Functional genomics approaches, such as gene knockout or overexpression studies, can confirm the involvement of specific genes in the production of this compound or its intermediates digs-ils.phdnih.gov. By disrupting or enhancing the expression of a gene within the putative BGC, researchers can observe changes in the production of this compound or the accumulation of pathway intermediates, thereby inferring the gene's function. Proteomics, on the other hand, involves the large-scale study of proteins, allowing for the identification and quantification of the enzymes expressed by the BGC under different conditions utoronto.cawikipedia.org. Techniques like stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry can be used to monitor protein expression and modifications, providing direct evidence of enzyme activity within the biosynthetic machinery wikipedia.org.

Isotopic Labeling Studies

Isotopic labeling studies are indispensable for tracing the flow of atoms from precursor molecules through various intermediates to the final natural product musechem.comckisotopes.comresearchgate.netrsc.org. By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H), and then analyzing the labeling patterns in the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce the exact assembly logic and rearrangement steps involved in its biosynthesis musechem.comckisotopes.com. This method provides direct evidence for the incorporation of specific atoms from identified precursors and helps to elucidate the sequence of bond-forming and modifying reactions.

Bioengineering for Optimized Production

With a comprehensive understanding of this compound's biosynthetic pathway, bioengineering strategies can be employed to enhance its production or to generate novel derivatives nih.govfrontiersin.orgnih.govmckinsey.combioengineering.ch. This can involve several approaches:

Pathway Optimization: Modifying the expression levels of key enzymes, eliminating competing pathways, or enhancing the supply of precursor molecules within the host organism.

Enzyme Engineering: Directed evolution or rational design of specific enzymes to improve their catalytic efficiency, alter substrate specificity, or introduce new functionalities, potentially leading to higher yields or the production of new this compound analogs.

Host Strain Engineering: Developing robust chassis strains that are optimized for the production of complex natural products, including improved growth characteristics and metabolic flux toward the desired compound.

These bioengineering efforts leverage the elucidated biosynthetic pathway to transform the production of natural products from traditional fermentation to more controlled and efficient biotechnological processes.

Compound Names and PubChem CIDs

Mechanistic Investigations of Biological Activity

Cellular Mechanisms of Action

Current research indicates that Spirocardin A exhibits biological activity, particularly in inducing apoptosis, and its cellular entry involves specific transport mechanisms.

Cell Cycle Modulation

Specific detailed investigations into the direct modulation of the cell cycle by this compound are not extensively reported in the available literature. Cell cycle modulation is a fundamental process in eukaryotic cell proliferation, involving a tightly controlled sequence of events regulated by various proteins such as cyclin-dependent kinases (CDKs), cyclins, and cell cycle inhibitors wikipedia.orguni.lu. Deregulation of these processes is frequently observed in diseases like cancer uni.lu.

Apoptosis and Necrosis Induction

This compound has been reported to induce apoptosis uni.lu. This induction of apoptosis is suggested to occur through the disruption of DNA integrity uni.lu. Apoptosis is a form of regulated cell death characterized by specific morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, often mediated by caspases. In contrast, necrosis is typically characterized by rapid cell death, loss of plasma membrane integrity, cellular swelling, and release of intracellular contents, which can trigger inflammatory responses. While this compound is noted for its apoptosis-inducing activity, detailed pathways for its necrosis induction are not explicitly described.

Autophagy Pathways

Detailed studies specifically examining the direct effects of this compound on autophagy pathways are not extensively reported. Autophagy is a crucial cellular recycling process that degrades and recycles unnecessary or dysfunctional cellular components through a lysosome-dependent mechanism. This process is vital for cellular homeostasis and plays roles in various physiological and pathological conditions, including neurodegeneration and cancer. Autophagy can be modulated by complex signaling pathways, such as those involving mTOR and AMPK, in response to cellular stress or nutrient availability.

Cellular Signaling Pathway Interventions

Specific interventions of this compound in particular cellular signaling pathways are not extensively detailed in the current literature. Cellular signaling pathways are intricate networks that transmit extracellular signals into the cell, regulating a wide array of physiological responses, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Natural compounds are known to affect numerous signaling pathways, such as NF-κB, MAPK, Wnt, Notch, Akt, and p53, to induce cell death or inhibit proliferation.

Cellular Localization and Uptake Studies

Studies indicate that this compound enters tumor cells through either passive diffusion or active transport mechanisms uni.lu. However, detailed investigations into its specific subcellular localization (e.g., within the nucleus, cytoplasm, or mitochondria) following uptake are not extensively reported. Understanding cellular localization is crucial as it can provide insights into the compound's mechanism of action by identifying the cellular compartments where it exerts its effects.

Molecular Targets Identification and Validation

Based on its classification as a clerocidin (B1669169) derivative, a significant potential molecular target for this compound is DNA. Clerocidin is known to alkylate DNA by attacking the N7 position of guanine (B1146940) bases via its epoxide function, leading to DNA damage, depurination, and strand breaks alfa-chemistry.com. The reported ability of this compound to induce apoptosis through the disruption of DNA integrity further supports DNA as a plausible molecular target uni.lu. However, direct and specific validation studies to confirm DNA as the primary or sole molecular target for this compound, as well as the identification of other potential targets, require further dedicated investigation.

Protein-Ligand Interaction Studies

Detailed research findings specifically elucidating the protein-ligand interaction profiles of this compound are not extensively documented in the available literature. Generally, protein-ligand interaction studies are fundamental for understanding how small molecules exert their biological effects by binding to specific protein targets caltech.edunih.govmdpi.com. These investigations typically involve identifying the binding partners, characterizing the binding affinity (e.g., dissociation constant, Kd), and determining the kinetics of association and dissociation caltech.edumdpi.comabpischools.org.uk. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and mass spectrometry are commonly employed to provide atomic-resolution structures of protein-ligand complexes, analyze binding dynamics, and quantify interactions caltech.edunih.govimrpress.comchemguide.co.uklibretexts.orgosu.edu. Understanding these interactions is crucial for drug design and for predicting a compound's specificity and potential off-target effects plos.orgnih.govopenreview.net.

Enzyme Inhibition or Activation Profiling

Specific enzyme inhibition or activation profiling data for this compound are not widely detailed in the current search results. Enzyme inhibition or activation profiling is a critical aspect of mechanistic studies, aiming to identify specific enzymes whose activity is modulated by a compound libretexts.orglongdom.orgunina.it. This involves determining the potency of inhibition (e.g., IC50 values), the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible), and the mechanism by which the compound interacts with the enzyme's active site or allosteric sites abpischools.org.ukchemguide.co.uklibretexts.orglibretexts.orglongdom.org. High-throughput screening assays are often used to rapidly assess the inhibitory effects of compounds on a panel of enzymes, providing insights into potential drug targets and selectivity unina.italfa-chemistry.com.

Nucleic Acid Interactions

The available scientific literature does not provide detailed research findings on the direct interactions of this compound with nucleic acids (DNA or RNA). Studies on nucleic acid interactions investigate whether a compound binds directly to DNA or RNA, the nature of this binding (e.g., intercalation, groove binding), and its functional consequences on processes like replication, transcription, or translation unina.itepo.orgnih.govwikipedia.orgwikipedia.orgfrontiersin.orgnih.gov. Various biophysical and biochemical methods, including electrophoretic mobility shift assays (EMSA), footprinting assays, and spectroscopic techniques, are utilized to characterize these interactions unina.itnih.gov.

Receptor Binding Studies and Ligand-Binding Domains

Specific receptor binding studies and the characterization of ligand-binding domains for this compound are not explicitly detailed in the provided search results. Receptor binding studies are designed to identify specific cellular receptors that a compound binds to, quantify its binding affinity, and understand the structural features of the receptor's ligand-binding domain that facilitate this interaction abpischools.org.ukplos.orgresearchgate.netgoogle.comnih.govbiorxiv.orgscielo.bresrf.fr. These studies are crucial for understanding a compound's mechanism of action, particularly for compounds targeting G-protein coupled receptors, nuclear receptors, or other cell surface receptors involved in signal transduction abpischools.org.ukgoogle.comnih.govbiorxiv.org. Techniques like radioligand binding assays, surface plasmon resonance (SPR), and computational docking simulations are commonly employed in this area abpischools.org.ukplos.orgbiorxiv.org.

Modulation of Physiological Processes (e.g., Anti-inflammatory, Antioxidant)

This compound has been identified as a biologically active compound, notably exhibiting antitrypanosomal activity. Research has shown that this compound possesses inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. The half-maximal inhibitory concentration (IC50) for this compound against Trypanosoma brucei was determined to be 1.73 µg/mL. nih.govresearchgate.net.

Furthermore, this compound is listed among antibacterial agents derived from actinomycetes, indicating its potential in combating bacterial infections imrpress.com. While patents mention this compound as a "biologically active moiety" that can be incorporated into prodrugs with potential anti-inflammatory or antioxidant activity, specific detailed research findings or mechanistic data directly demonstrating this compound's anti-inflammatory or antioxidant effects and their underlying mechanisms are not provided in the available search results epo.orggoogle.comgoogleapis.comgoogleapis.com. General anti-inflammatory agents often modulate signaling pathways like NF-κB and MAPK, reducing pro-inflammatory cytokine release, while antioxidants neutralize free radicals and enhance endogenous antioxidant enzyme systems googleapis.comgoogleapis.comontosight.ainih.govnih.gov.

Table 1: Biological Activity of this compound

Biological ActivityTarget Organism/AssayIC50 (µg/mL)Reference
AntitrypanosomalTrypanosoma brucei1.73 nih.govresearchgate.net

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies

Rational Design of Analogs for SAR Probing

Rational design in SAR probing involves systematically modifying the chemical structure of a lead compound to understand the contribution of different functional groups and structural motifs to its biological activity mdpi.comindianabiosciences.org. This process typically begins with a known active compound, and analogs are synthesized with targeted changes, such as altering substituents, introducing or removing functional groups, or modifying the scaffold imrpress.com. The biological activity of each analog is then measured and compared to the parent compound to establish structure-activity relationships oncodesign-services.com.

While the general principles of rational design are widely applied in drug discovery, specific detailed studies on the rational design of Spirocardin A analogs for SAR probing are not extensively documented in the accessible scientific literature. Its classification as a naphthalenone derivative suggests that structural variations within this class could be explored to understand their impact on its reported antitrypanosomal activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity wikipedia.org. These models allow for the prediction of the biological activity of new, untested compounds and provide insights into the molecular features critical for activity nih.govresearchgate.net. QSAR models can be regression models (for continuous activity data) or classification models (for categorical activity data) wikipedia.org. Various molecular descriptors, including physicochemical properties (e.g., lipophilicity, electronic properties) and structural properties (e.g., molecular fragments, topological indices), are used as predictors wikipedia.orgresearchgate.net.

Identification of Key Pharmacophoric Features

Pharmacophoric features are the essential molecular characteristics and their spatial arrangement that are necessary for a compound to interact with a specific biological target and elicit a biological response mdpi.comunina.itleidenuniv.nl. These features can include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic regions, aromatic rings, and positively or negatively ionizable groups researchgate.netnih.govresearchgate.net. Identifying these key features is crucial for understanding ligand-target interactions and for designing new compounds that effectively bind to the target wikipedia.orgleidenuniv.nl. Pharmacophore models can be derived from the structures of known active compounds (ligand-based) or from the structure of the target protein in complex with a ligand (structure-based) mdpi.com.

Specific details regarding the identified key pharmacophoric features of this compound responsible for its antitrypanosomal or other reported activities are not detailed in the available literature. Given its complex naphthalenone structure with multiple hydroxyl groups and an epoxide ring ontosight.ai, it is plausible that hydrogen bonding capabilities and hydrophobic interactions would play significant roles in its binding to biological targets.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in molecules, profoundly influences a compound's biological activity researchgate.netnih.govuou.ac.inresearchgate.net. Chiral molecules, which are non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological effects, including differences in potency, selectivity, metabolism, and even toxicity nih.govresearchgate.netnih.govazolifesciences.com. Biological systems, particularly enzymes and receptors, are often highly selective for specific stereoisomers due to their precise three-dimensional binding sites researchgate.net.

This compound, with its complex polycyclic structure, likely possesses multiple chiral centers, implying the existence of various stereoisomers. However, specific studies detailing the influence of stereochemistry on the biological activity of this compound enantiomers or diastereomers are not available. Understanding these stereochemical effects would be critical for optimizing its therapeutic potential and ensuring selective biological interactions.

Conformational Analysis and Bioactive Conformations

Conformational analysis involves studying the different three-dimensional arrangements (conformations) that a molecule can adopt due to rotation around single bonds nih.gov. In the context of drug discovery, identifying the "bioactive conformation"—the specific conformation a molecule adopts when binding to its biological target—is paramount ub.eduirbbarcelona.org. The bioactive conformation may not necessarily be the lowest energy conformation of the free ligand in solution, and the energy cost associated with adopting the bioactive conformation can influence binding affinity ub.eduirbbarcelona.org. Computational methods, such as molecular mechanics and quantum mechanical calculations, are often employed to explore the conformational landscape and predict bioactive conformations leidenuniv.nlnih.gov.

While conformational analysis is a standard practice in the characterization of complex organic molecules, specific detailed conformational analyses of this compound aimed at identifying its bioactive conformations related to its biological activities are not available in the public domain. Such studies would typically involve advanced computational modeling and potentially experimental techniques like X-ray crystallography or NMR spectroscopy if a protein-ligand complex were available mdpi.com.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound127321

Preclinical Pharmacological Investigations and Mechanistic Efficacy

In Vitro Efficacy Studies

In vitro studies are fundamental in early drug discovery to evaluate a compound's biological activity and understand its mechanism of action in a controlled environment. These studies typically utilize cell lines, biochemical components, and more complex 3D models to assess a compound's effects before moving to animal models.

Cell-Based Assays for Biological Response

Cell-based assays are crucial for quantifying cytotoxicity, biological activity, biochemical mechanisms, and potential off-target interactions of a compound. sigmaaldrich.com Unlike traditional biochemical assays, cell-based assays offer greater physiological relevance, allowing for the simultaneous assessment of various compound characteristics within a living system. sigmaaldrich.com

Common types of cell-based assays used to evaluate biological responses include:

Cell Proliferation and Viability Assays: These measure the effect of a compound on cell growth or survival. Assays like MTT, CellTiter-Glo®, or similar luminescent/fluorescent methods can assess cell viability, which is inversely proportional to the amount of virus produced in antiviral assays, for example. rouken.bionih.gov

Cell Killing Assays: Used to determine a compound's ability to induce cell death, particularly relevant in oncology. rouken.bio

Functional Assays: These measure the activity of a compound on specific cellular signaling pathways or processes. reactionbiology.com Examples include assays for antiviral activity, differentiation, cytokine secretion, enzyme activation, or reporter gene expression. rouken.bio

Migration and Invasion Assays: Often employed in cancer research to study cell motility and invasiveness in response to various stimuli. sigmaaldrich.com

Angiogenesis Assays: Used to study the induction or inhibition of new blood vessel formation in in vitro cell models, relevant for cancer and other angiogenesis-dependent diseases. sigmaaldrich.com

Reactive Oxygen Species (ROS) and Oxidative Stress Assays: These help screen compounds and understand their effects on mammalian cells by detecting chemically reactive oxygen-containing molecules. sigmaaldrich.comapicalscientific.com

Protein-Protein Interaction (PPI) Assays: These cell-based assays utilize energy transfer or protein complementation to identify small molecules that modulate PPIs within cells, ensuring compounds are cell-permeable and reach their intracellular targets. nih.gov

Clonal cell lines, often derived from tumors or engineered for specific purposes, provide consistency, reproducibility, and control for these bioassays. rouken.bio

Biochemical Assays for Target Engagement

Biochemical assays are designed to determine the activity, potency, and selectivity of a compound by directly engaging with its target, often a purified protein or enzyme. reactionbiology.comnih.gov These assays are typically quantitative, high-throughput, and target-specific. promega.de

Key aspects of biochemical assays for target engagement include:

Measuring Inhibitory Potency (IC50): Determining the concentration of a compound needed to inhibit 50% of the target's activity. reactionbiology.com

Assay Formats: Various detection methods are available, such as radiometric assays, enzyme-linked immunosorbent assays (ELISA), luminescent, or fluorescence-based assays. reactionbiology.com

Binding Studies: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to study the direct binding interactions between a compound and its target. reactionbiology.com

Kinetic Analysis: Used to determine if an inhibitor acts competitively or non-competitively. reactionbiology.com

While biochemical assays offer direct target interaction data, they may not fully mimic the complexities of living cells, such as cellular membrane permeability or the influence of co-factors and protein-protein interactions. promega.de However, methodologies like Cellular Thermal Shift Assay (CETSA) can bridge this gap by directly measuring target engagement in complex biological systems, including whole blood, without modifying the drug or target protein. pelagobio.com

Organoid and 3D Culture Models

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over traditional two-dimensional (2D) monolayer cultures by better mimicking the in vivo microenvironment. novusbio.comnih.govmdpi.comthermofisher.comfrontiersin.org These models provide a more physiologically relevant platform for studying cell behavior, disease mechanisms, and drug responses. novusbio.commdpi.comupmbiomedicals.com

Spheroids: These are simpler 3D models formed from primary cells or cancer cell lines that self-assemble into spherical aggregates. novusbio.comupmbiomedicals.com They are advantageous for drug screening due to their simplicity, shorter culture timelines, and lower cost compared to organoids. novusbio.com Tumor-derived spheroids, for instance, can mimic physical tumor properties, allowing for direct study of the tumor microenvironment. novusbio.com

Organoids: These are more complex 3D structures that consist of multiple distinct cell types and aim to mimic the structure and function of an organ more closely. novusbio.comupmbiomedicals.com Organoids can be derived from pluripotent stem cells (ePSCs, iPSCs) or organ-specific adult stem cells. mdpi.com They resemble the original tissue both histologically and genetically, making them valuable for studying human development, disease modeling, and drug discovery. nih.govmdpi.com Patient-derived organoids (PDOs) are particularly promising for personalized medicine, as they can effectively represent tumor characteristics and heterogeneity, allowing for the testing of therapies to predict patient responses. nih.govmdpi.comfrontiersin.org

Both spheroids and organoids help bridge the research gap between traditional in vitro 2D cultures and in vivo animal models. novusbio.comnih.gov

In Vivo Animal Model Studies for Mechanistic Efficacy

In vivo animal models are critical for evaluating the efficacy of a new compound in a whole organism, providing insights into its systemic effects, distribution, and interaction within complex biological systems. nih.govpharmaron.com These studies are essential for understanding pathogenic mechanisms and testing the efficacy of novel drugs. mdpi.com

Disease Models Reflecting Potential Therapeutic Applications

Animal models are selected to reflect the disease or condition that the compound is intended to treat, allowing for the assessment of therapeutic potential in a living system. nih.govpharmaron.com The choice of animal model depends on the specific research purpose and scientific hypotheses, with various species and models available across a broad range of therapeutic areas. nih.govpharmaron.com

Examples of disease models include:

Cancer Models: Animal models are widely used to study tumor growth, evaluate anti-tumor drugs, and understand the tumor microenvironment. mdpi.comaacrmeetingnews.org Preclinical studies in cancer models can involve assessing tumor shrinkage and survival rates. aacrmeetingnews.org

Neurodegenerative Disease Models: For conditions like Parkinson's disease, rodent and primate models are used to assess the safety and efficacy of potential therapies, including stem cell transplantation. scholasticahq.com

Infectious Disease Models: Animal models are crucial for studying viral replication and testing antiviral compounds. For example, mouse and rat models have been used to study West Nile Virus propagation and evaluate antiviral agents. nih.gov

Inflammatory Disease Models: These models are used to investigate the effects of compounds on inflammatory processes and related biomarkers. nih.gov

Metabolic Disease Models: Animal models like zebrafish and pigs can be used to study conditions such as hyperglycemia, obesity, diabetes, and hypertriglyceridemia, reflecting human metabolic profiles. mdpi.com

The development of induced pluripotent stem cell (iPSC)-derived models, including patient-derived iPSCs, offers opportunities for individualized, mutation-targeted models and therapies, especially for complex human diseases where animal models may not fully capture the phenotype. scholasticahq.com

Pharmacodynamic Endpoints and Biomarker Modulation

Pharmacodynamic (PD) endpoints and biomarkers are crucial for understanding how a drug interacts with its intended target and linking that interaction to its biological and clinical effects. pelagobio.comnih.govfda.gov PD studies aim to characterize the molecular drug response, including primary, secondary, and tertiary effect levels. nih.gov

Key aspects of pharmacodynamic endpoints and biomarker modulation include:

Target Engagement: PD biomarkers can assess whether a compound binds to its specific protein target in a cellular environment and in vivo. discoverx.comdrugtargetreview.com Techniques like CETSA can provide direct and physiologically relevant measurements of drug-target interactions in situ. pelagobio.com

Pathway Modulation: Biomarkers can demonstrate the downstream consequences of drug administration, such as changes in signaling pathways. For instance, 18F-FDG PET (positron emission tomography) can be used as a pharmacodynamic biomarker for inhibitors targeting the PI3K axis, showing a reduction in glucose uptake. drugtargetreview.com

Phenotypic Changes: Assessing observable changes in target cells or tissues as a result of drug action. drugtargetreview.com

Biochemical Modulation: Measuring changes in molecular target status or biochemical processes within minutes to hours of drug administration. nih.gov

Biomarker Identification: Identifying specific biomarkers that indicate target engagement and measuring their levels in treated cells or animal tissues. reactionbiology.com Early biomarkers of stress responses, for example, can be identified using reporter models in vivo. nih.gov

Translational Value: PD biomarkers are vital for bridging preclinical findings to clinical outcomes, helping to determine optimal dosing and mitigate toxicity concerns. aacrmeetingnews.orgnih.govdrugtargetreview.com They can also help identify patient subgroups that may respond best to novel therapies. aacrmeetingnews.org

The comprehensive evaluation of PD biomarkers ensures that compounds are effectively modulating their intended targets within a biological context, providing critical data for advancing drug candidates. reactionbiology.comnih.gov

Spirocardin A, along with its closely related analogue Spirocardin B, exhibits antibacterial activity oup.com. Research into its mechanistic efficacy often draws parallels with clerocidin (B1669169) (CL), a diterpenoid antibiotic, given their structural similarities and shared antibacterial properties oup.com.

The proposed mechanism of action for clerocidin involves the alkylation of DNA, specifically targeting the N7 atom of the guanine (B1146940) base, through its epoxide function oup.com. This process is influenced by the oxidation state of vicinal carbonyl groups within the molecule oup.com. Studies have indicated that the oxidation states at C14 and C15 in this compound and B are similar to those found in certain synthetic clerocidin derivatives (e.g., NA2, NA5, NA3, and NA3open), which are known to possess antibacterial activity and demonstrate DNA alkylation oup.com. This suggests that this compound may exert its effects through a similar DNA-damaging mechanism, where the epoxide at C13 is a crucial component for inducing DNA damage at guanines oup.com. The presence of a C15 carbonyl is particularly important in clerocidin, as it facilitates the formation of a stable intramolecular bond with the C12 hydroxyl function, creating a spiro system that enhances the epoxide's reactivity towards nucleophilic reagents oup.com.

Systemic Biological Impact

This compound demonstrates systemic biological impact primarily through its antimicrobial properties. It is recognized as an antibacterial agent imrpress.comoup.com. Beyond its antibacterial effects, this compound has also been investigated for its antitrypanosomal activity. In studies exploring the chemical diversity of Actinomycetes from marine environments, extracts containing this compound were found to exhibit activity against Trypanosoma nih.govresearchgate.net.

Detailed research findings on the antitrypanosomal activity of an extract containing this compound are summarized in the table below.

Table 1: Antitrypanosomal Activity of this compound (within an extract)

Compound NameIC50 (µg/mL)
This compound1.73 nih.gov

Comparative Studies with Reference Compounds

Comparative studies involving this compound often highlight its structural and mechanistic similarities to clerocidin and its synthetic derivatives. The shared antibacterial activity and analogous oxidation states at key positions (C14 and C15) suggest a common mode of action involving DNA alkylation oup.com. Clerocidin itself has been shown to induce efficient nicking and linearization of supercoiled DNA, providing a reference for the type of DNA damage potentially mediated by this compound oup.com.

In the context of antitrypanosomal activity, this compound's efficacy can be compared to established reference compounds. For instance, Suramin is a known positive control in antitrypanosomal assays, with an IC50 of 0.23 µg/mL nih.gov. While the reported IC50 for this compound (1.73 µg/mL) was obtained from an extract, this provides a basis for comparison against a standard antitrypanosomal agent nih.gov. Spirocardin B, a closely related compound, also exhibits antibacterial activity and was found alongside this compound in antitrypanosomal active extracts oup.comnih.gov.

Table 2: Comparative Antitrypanosomal Activity

Compound NameIC50 (µg/mL)
This compound1.73 nih.gov
Suramin0.23 nih.gov

Advanced Research Methodologies and Analytical Approaches

Proteomics and Metabolomics in Mechanism ElucidationA thorough understanding of the precise mechanism of action is crucial for advancing a bioactive compound like Spirocardin A into a therapeutic agent. Proteomics and metabolomics, as key "omics" technologies, offer comprehensive insights into cellular responses at the protein and metabolite levels, respectively.nih.govfrontiersin.orgmdpi.commdpi.comnih.govfrontiersin.orgmdpi.complos.orgnih.govfrontiersin.org

Metabolomics, which involves the extensive analysis of small-molecule metabolites, is particularly effective in identifying altered metabolic pathways and key biomarkers influenced by a compound. frontiersin.orgmdpi.commdpi.comnih.govfrontiersin.org For instance, research exploring the chemical diversity and antitrypanosomal activity of actinomycetes that produce this compound and B has utilized LC-HRES-MS-based metabolomics coupled with multivariate analysis. researchgate.netnih.gov This approach can reveal the specific metabolic changes within an organism or cell in response to this compound, thereby illuminating its mode of action.

Proteomics, focusing on the large-scale study of proteins, including their expression, modifications, and interactions, is a standard approach for elucidating targets and mechanisms of action for antibiotics and other bioactive compounds. nih.govmdpi.comnih.govfrontiersin.orgplos.org By characterizing changes in protein expression profiles or identifying direct protein targets, proteomics can provide critical information about how a compound like this compound exerts its biological effects. The combined application of metabolomics and proteomics offers a powerful and holistic framework for deciphering the intricate molecular pathways affected by a compound.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

The known antibacterial properties of Spirocardin A represent a foundational aspect of its biological profile oup.comniist.res.in. However, the broader class of naphthalenone derivatives, to which Spirocardin B (a closely related compound to this compound) belongs, has been investigated for a wider spectrum of activities, including antimicrobial, antiviral, and anticancer properties ontosight.ai. This suggests a significant latent potential for this compound beyond its currently characterized effects. Further systematic screening and profiling of this compound across diverse biological assays are crucial. This includes exploring its efficacy against a broader range of microbial pathogens, investigating its potential as an antiviral agent, and evaluating its cytotoxic effects on various cancer cell lines. The identification of antitrypanosomal activity associated with this compound in certain studies further underscores the necessity of exploring its effects on neglected tropical diseases and other parasitic infections nih.gov. Leveraging high-throughput screening platforms and phenotypic assays, researchers can uncover novel biological targets and pathways modulated by this compound, potentially leading to the discovery of new therapeutic indications. The exploration of bioactive natural products from diverse ecosystems, particularly from sources like actinomycetes, continues to be a fertile ground for discovering new compounds with untapped therapeutic potential nih.govimrpress.com.

Overcoming Synthetic Challenges for Scalability

The chemical synthesis of complex natural products like this compound often presents considerable challenges, particularly when aiming for scalable and economically viable production. These challenges typically encompass maintaining uniformity and quality during large-scale synthesis, preventing contamination, ensuring reproducibility across different batches, and managing the high costs associated with specialized reagents and equipment cpur.inhuarenscience.com. While the total synthesis of complex natural products has matured in terms of efficiency and practicality, the intricate molecular architecture of compounds such as this compound necessitates thorough retrosynthetic analysis and innovative synthetic strategies beilstein-journals.org.

Future research will focus on developing more efficient and sustainable synthetic routes for this compound. This includes exploring:

Catalytic Methods: Employing green chemistry principles through the use of highly selective and efficient catalysts to minimize by-product formation and increase reaction rates.

Continuous Flow Synthesis: Transitioning from batch processes to continuous flow systems can enhance scalability, improve reaction control, and increase reproducibility cpur.in.

Economic Viability: Investigating the use of more affordable starting materials and reagents, alongside optimizing reaction conditions to maximize yield and purity, which are critical for industrial-scale production huarenscience.com.

Overcoming these synthetic hurdles is paramount for making this compound and its potential derivatives accessible for extensive biological evaluation and eventual translational development.

Integration of Multi-Omics and Systems Biology Data

To fully elucidate the intricate mechanisms of action of this compound and identify its precise molecular targets, the integration of multi-omics and systems biology approaches is indispensable. Multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological system's response to a compound nih.govnih.gov.

Key strategies for integrating multi-omics and systems biology data include:

Comprehensive Molecular Profiling: Applying high-throughput omics technologies to characterize changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment. This systematic approach can reveal the compound's impact at various biological levels nih.gov.

Network Biology and Pathway Analysis: Utilizing systems biology tools to construct and analyze molecular interaction networks. This can help identify key regulatory nodes, signaling pathways, and biological processes that are perturbed or modulated by this compound nih.govwikipedia.orgopenbookpublishers.com.

Computational Modeling and Simulation: Developing computational models based on integrated omics data to predict the compound's effects, identify potential off-target interactions, and simulate various biological scenarios. This can guide experimental design and accelerate the discovery of new applications or mechanisms wikipedia.org.

Biomarker Discovery: Leveraging multi-omics data to identify specific molecular biomarkers that correlate with this compound's activity, which could be valuable for diagnostic purposes or for monitoring treatment efficacy nih.govbiorxiv.org.

This integrated approach will provide a deeper understanding of how this compound interacts with biological systems, moving beyond a reductionist view to a comprehensive systems-level understanding.

Development of Novel Derivatization Strategies

The development of novel derivatization strategies for this compound is crucial for enhancing its physicochemical properties, improving its bioavailability, increasing its potency, and reducing potential toxicity. Derivatization involves chemically modifying the parent compound to create new analogs or prodrugs with improved therapeutic profiles nih.gov.

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of this compound derivatives to establish clear relationships between structural modifications and biological activity. This will guide the rational design of more effective compounds nih.gov.

Targeted Delivery Systems: Developing derivatization strategies that enable the conjugation of this compound to specific targeting moieties (e.g., antibodies, peptides) to enhance its delivery to desired cells or tissues, thereby increasing efficacy and minimizing off-target effects googleapis.comgoogleapis.com.

Prodrug Design: Creating prodrugs of this compound that are inactive until metabolized in the body, which can improve stability, solubility, or tissue-specific activation googleapis.comgoogleapis.com.

Improved Analytical Detection: Derivatization can also be employed to enhance the analytical detection of this compound and its metabolites in complex biological matrices, improving sensitivity and accuracy in pharmacokinetic and pharmacodynamic studies nih.govrsc.orgmdpi.comnih.govmdpi.com.

Combinatorial Chemistry and High-Throughput Synthesis: Utilizing automated and high-throughput synthetic approaches to rapidly generate and screen large libraries of this compound derivatives, accelerating the discovery of optimized compounds.

Potential for Synthetic Biology and Biotechnological Applications

The potential for synthetic biology and biotechnological applications of this compound extends beyond its direct therapeutic use, encompassing its production and the engineering of biological systems to harness its properties. Synthetic biology involves designing and constructing novel biological components, networks, and pathways, and reprogramming organisms for various applications tecan.comnih.gov.

Key areas of focus include:

Biosynthetic Pathway Elucidation and Engineering: Investigating the complete biosynthetic pathway of this compound in its natural producing organism. Once elucidated, this pathway can be engineered into more tractable microbial hosts (e.g., Escherichia coli or yeast) to enable scalable and cost-effective biotechnological production tecan.comidtdna.combenthambooks.comnih.gov.

Directed Evolution and Strain Engineering: Applying directed evolution techniques and metabolic engineering strategies to optimize microbial strains for higher yields of this compound or its precursors. This can involve manipulating gene expression, enzyme activity, and metabolic flux frontiersin.orgmdpi.com.

Novel Biocatalytic Transformations: Exploring the enzymes involved in this compound biosynthesis for their potential as biocatalysts in the synthesis of new chemical entities or for performing specific chemical transformations that are difficult to achieve through traditional organic synthesis.

Cell-Free Synthesis Systems: Developing cell-free systems for the in vitro production of this compound, offering greater control over reaction conditions and potentially simplifying purification processes.

Integration with Biosensors: Engineering microbial biosensors that respond to this compound or its biological targets, which could be used for screening, detection, or monitoring purposes idtdna.com.

These biotechnological approaches offer sustainable and efficient alternatives to traditional chemical synthesis, paving the way for broader applications of this compound in medicine, agriculture, and other industries.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Spirocardin A from natural sources?

  • Methodological Answer : Isolation typically involves bioassay-guided fractionation using column chromatography (e.g., silica gel, HPLC) followed by spectroscopic characterization (NMR, MS). For structural confirmation, X-ray crystallography or comparative analysis with synthetic standards is critical . Ensure reproducibility by documenting solvent systems, retention times, and spectral data (e.g., 1^1H/13^13C NMR shifts) in tables for cross-validation .

Q. Which in vitro models are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Use cell-based assays (e.g., cancer cell lines for cytotoxicity, enzyme inhibition assays for mechanistic studies). Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50_{50} values with standard deviations. Adopt the PICOT framework to define populations (specific cell types), interventions (dose ranges), and outcomes (apoptosis markers) .

Q. How can researchers validate the purity of synthesized this compound derivatives?

  • Methodological Answer : Employ orthogonal techniques: HPLC-DAD for chromatographic purity (>95%), HRMS for molecular identity, and differential scanning calorimetry (DSC) to confirm crystallinity. Tabulate melting points, retention times, and spectral matches against reference libraries .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., assay conditions, cell passage numbers). Perform meta-analysis on IC50_{50} values across studies, highlighting statistical outliers. Replicate key experiments under standardized protocols (e.g., ATCC cell lines, serum-free media) and publish negative results to reduce publication bias .

Q. What strategies optimize the synthetic pathway of this compound for scalable production?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate reaction parameters (catalyst loading, temperature). Use green chemistry principles (e.g., solvent-free reactions) to improve yield and sustainability. Characterize intermediates via in situ FTIR and report turnover numbers (TONs) and enantiomeric excess (ee%) in comparative tables .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies: define endpoints (e.g., plasma half-life, organ histopathology), use BALB/c mice or Sprague-Dawley rats, and include dose-ranging cohorts. Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability and use LC-MS/MS for plasma concentration quantification .

Q. What computational approaches predict this compound’s target binding and off-target effects?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against known target proteins (e.g., kinases) and validate with molecular dynamics simulations (GROMACS). Cross-reference with PharmMapper for off-target prediction and ADMETlab2.0 for toxicity profiling. Report docking scores, binding poses, and RMSD values in tables .

Data Presentation and Reporting Standards

  • Tables : Include comparative tables for spectral data, bioactivity metrics (IC50_{50}, EC50_{50}), and synthetic yields. For reviews, use summary tables with study designs, sample sizes, and effect sizes .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report p-values, confidence intervals, and effect sizes (Cohen’s d) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.